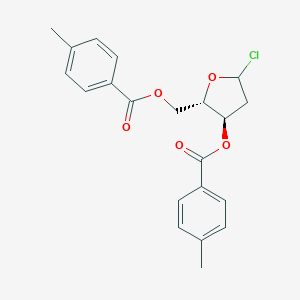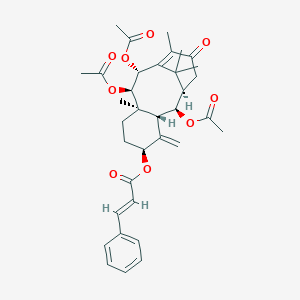
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Overview
Description
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose, also known as Hoffer’s chlorosugar, is a synthetic building block used in nucleic acid research . It is used to afford an array of both alpha and beta linked 2’-deoxyribose derivatives . The compound has a CAS Number of 141846-57-3 and a molecular weight of 388.85 .
Synthesis Analysis
This compound is used as an intermediate in the synthesis of phosphoramidite, the novel base flip-inducing nucleic acids, which could be photo-crosslinked for special applications . It is also used as a precursor for the synthesis of unnatural β-D-ribofuranosyl containing nucleosides and nucleotides .Molecular Structure Analysis
The molecular formula of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose is C21H21ClO5 . The InChI code is 1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1 .Chemical Reactions Analysis
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose acts as an intermediate in the synthesis of phosphoramidite . It is also used in the synthesis of both alpha and beta linked 2’-deoxyribose derivatives .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 117-119 °C . It should be stored at a temperature below -20°C .Scientific Research Applications
Synthesis of Unnatural Nucleosides and Nucleotides
This compound serves as a precursor for synthesizing unnatural β-D-ribofuranosyl-containing nucleosides and nucleotides . These modified nucleosides and nucleotides are crucial for studying the structure and function of nucleic acids, and they have potential therapeutic applications in antiviral and anticancer drugs.
Pharmaceutical Development
The compound is significant in the synthesis of various pharmaceuticals aimed at treating a wide range of diseases . Its role in creating analogs that can interfere with biological processes makes it a valuable tool in drug design and discovery.
Nucleic Acid Research
Known as Hoffer’s chlorosugar, it is a synthetic building block used in nucleic acid research to produce a variety of alpha and beta linked 2’-deoxyribose derivatives . This versatility is essential for exploring the mechanisms of genetic encoding and replication.
Carbohydrate-Based Entities Examination
It is a vital tool for examining nucleoside analogs and carbohydrate-based entities within the scientific realm . This application is particularly important in glycoscience, where understanding the structure and function of carbohydrates is key to developing new biomaterials and biosensors.
Versatile Carbohydrate Derivative
As a versatile carbohydrate derivative, it is universally used for preparing 2-deoxynucleosides . This application is fundamental in the field of glycobiology, which studies the roles of sugars in health and disease.
Tool for Structural Biology
The compound’s ability to be used in the synthesis of various nucleoside derivatives makes it a powerful tool in structural biology . Researchers can use these derivatives to probe the structure of nucleic acids and proteins, leading to a better understanding of their function and interaction.
properties
IUPAC Name |
[(2S,3R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHSYOMVMMNQJQ-YTYFACEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose | |
CAS RN |
141846-57-3 | |
| Record name | α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)




![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)
![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)


![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)